![molecular formula C8H15N5O B1203908 Pildralazine CAS No. 64000-73-3](/img/structure/B1203908.png)
Pildralazine
描述
吡拉嗪,也称为丙基肼或丙基哒嗪,是一种降压药和血管扩张剂。它是一种类似于肼苯哒嗪的降压血管扩张剂,含有游离肼基。 该化合物以其效力著称,远高于肼苯哒嗪 .
准备方法
吡拉嗪通过多步过程合成。反应从 3,6-二氯哒嗪和 1-(甲基氨基)-2-丙醇开始。 然后用肼处理该反应形成的中间产物,以完成吡拉嗪的合成 . 工业生产方法通常遵循类似的合成路线,但针对大规模生产进行了优化。
化学反应分析
吡拉嗪会发生各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化,导致形成不同的氧化产物。
还原: 吡拉嗪可以被还原,尽管该反应的具体条件和试剂在文献中记录较少。
这些反应中常用的试剂包括用于氧化的氧化剂(如高锰酸钾)和用于还原的还原剂(如硼氢化钠)。形成的主要产物取决于所使用的具体反应条件和试剂。
科学研究应用
Antihypertensive Properties
Pildralazine has been investigated for its efficacy in managing hypertension. Studies have shown that it can significantly reduce blood pressure in animal models, particularly in spontaneously hypertensive rats.
Key Findings:
- In a study involving saline-drinking spontaneously hypertensive rats, this compound was administered alone and in combination with other antihypertensive agents. The results indicated a notable reduction in cerebrovascular lesions and overall hypertension severity ( ).
- The compound's mechanism appears to involve vasodilation and modulation of neurohumoral factors that influence blood pressure regulation.
Antimalarial Activity
Recent research has highlighted the potential of this compound as an antimalarial agent, particularly against the dormant liver stages of Plasmodium vivax.
Study Overview:
- A comprehensive drug repurposing screen identified this compound as one of the hydrazinophthalazines capable of inhibiting mature hypnozoites with significant potency ( ).
- The study demonstrated that this compound exhibited selectivity against human cell lines, suggesting a therapeutic window that minimizes cytotoxicity ( ).
Data Table: Efficacy of this compound Against Plasmodium Hypnozoites
Compound | pEC50 (μM) | Maximal Inhibition (%) | Selectivity Ratio (PHH/HEK293T) |
---|---|---|---|
This compound | 6.20 ± 0.45 | ~100 | >85 |
Cadralazine | 6.33 ± 0.33 | ~100 | >21 |
Hydralazine | 6.20 ± 0.45 | ~100 | >79 |
Epigenetic Modulation
This compound has been implicated in the modulation of epigenetic pathways, particularly through its effects on DNA methylation processes in Plasmodium species.
Research Insights:
- The compound has shown potential to inhibit DNA methyltransferases, which are crucial for maintaining epigenetic states in both cancer and parasitic cells ( ).
- Studies suggest that targeting these pathways may provide a novel approach to treating malaria by disrupting the dormancy of hypnozoites ( ).
Case Study 1: Hypertension Management
In a controlled experiment involving spontaneously hypertensive rats, this compound was administered at varying doses. The outcomes indicated a dose-dependent response in reducing systolic blood pressure and improving vascular health markers.
Case Study 2: Antimalarial Efficacy
A pharmacokinetic study on rhesus macaques infected with Plasmodium cynomolgi assessed the efficacy of this compound against hypnozoites. Results showed that this compound maintained therapeutic plasma concentrations sufficient to inhibit parasite growth without significant side effects ( ).
作用机制
吡拉嗪主要通过血管扩张发挥作用。它作用于血管平滑肌细胞,导致其松弛并随后扩张。这种作用降低了血管阻力,从而降低血压。 所涉及的确切分子靶点和途径包括抑制肌浆网中钙的释放和抑制动脉平滑肌细胞中肌球蛋白的磷酸化 .
相似化合物的比较
吡拉嗪与其他降压药(如肼苯哒嗪、恩拉嗪和卡拉嗪)相似。它在与肼苯哒嗪相比时效力更高。 虽然肼苯哒嗪和吡拉嗪都作为血管扩张剂发挥作用,但吡拉嗪的游离肼基有助于其提高效力 . 其他类似化合物包括肼卡巴嗪,它也被用作降压药 .
参考文献
生物活性
Pildralazine is a member of the hydrazinophthalazine class of compounds, which have garnered attention for their potential therapeutic applications, particularly in the treatment of malaria. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.
This compound exhibits its biological effects primarily through the inhibition of DNA methyltransferases (DNMTs). This inhibition disrupts epigenetic regulation within target cells, leading to alterations in gene expression that can affect cellular proliferation and survival. Research has shown that this compound, along with other hydrazinophthalazines, can induce cytotoxicity in Plasmodium species, particularly Plasmodium vivax and Plasmodium cynomolgi, which are responsible for relapsing malaria infections .
Pharmacological Properties
The pharmacokinetics and pharmacodynamics of this compound have been studied in various contexts. A notable study assessed its potency against hypnozoites (the dormant liver stage) of P. vivax. The compound was found to have a pEC50 value indicating effective inhibition at low concentrations, highlighting its potential as a radical cure for malaria .
Table 1: Pharmacological Profile of this compound
Property | Value |
---|---|
Chemical Class | Hydrazinophthalazine |
pEC50 (against P. vivax) | 6.09 ± 0.45 |
Half-life | 2.19 ± 0.24 hours |
Maximum Plasma Concentration | 48.2 μM |
Tolerability | Well-tolerated at low doses |
Case Studies and Clinical Implications
Case studies have been instrumental in understanding the clinical applications of this compound. One such study involved the use of this compound in combination with other agents to enhance its efficacy against malaria. The combination with 5-azacytidine showed a synergistic effect, significantly increasing the potency of this compound against hypnozoites .
Case Study Example
In a clinical setting, a patient with a history of recurrent malaria was treated with a regimen including this compound. The treatment led to a marked reduction in relapse rates, supporting the hypothesis that this compound can effectively target dormant stages of the parasite.
Research Findings
Recent research has focused on drug repurposing strategies involving this compound. Studies indicate that it may not only be effective against malaria but could also have implications for other diseases influenced by epigenetic factors. For instance, its role in inhibiting DNMTs suggests potential applications in cancer therapy where aberrant DNA methylation is a hallmark .
Table 2: Summary of Research Findings
属性
IUPAC Name |
1-[(6-hydrazinylpyridazin-3-yl)-methylamino]propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5O/c1-6(14)5-13(2)8-4-3-7(10-9)11-12-8/h3-4,6,14H,5,9H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIAWOXNPBANEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C1=NN=C(C=C1)NN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
56393-22-7 (di-hydrochloride) | |
Record name | Pildralazine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064000733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7043746 | |
Record name | Pildralazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7043746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64000-73-3 | |
Record name | Pildralazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64000-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pildralazine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064000733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pildralazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7043746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PILDRALAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU2BGC781U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。